2-hydroxy-5-iodobenzohydrazide
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Overview
Description
2-hydroxy-5-iodobenzohydrazide is an organic compound with the molecular formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol It is a derivative of salicylic acid, where the hydroxyl group is substituted with an iodine atom and the carboxyl group is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy-5-iodobenzohydrazide can be synthesized through a multi-step process starting from salicylic acid. The typical synthetic route involves the iodination of salicylic acid to form 2-hydroxy-5-iodobenzoic acid, which is then converted to its methyl ester. The methyl ester is subsequently reacted with hydrazine hydrate to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-iodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-hydroxy-5-iodobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Medicine: It is investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-iodobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of iodine.
2-hydroxy-5-bromobenzohydrazide: Similar structure but with a bromine atom instead of iodine.
2-hydroxybenzohydrazide: Lacks the halogen substitution, making it less reactive compared to its halogenated counterparts.
Uniqueness
2-hydroxy-5-iodobenzohydrazide is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activity. The iodine atom can participate in various chemical reactions, making the compound versatile for different applications .
Properties
CAS No. |
31822-04-5 |
---|---|
Molecular Formula |
C7H7IN2O2 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
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